4-Methyl-4-phenylpyrrolidin-2-one
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Overview
Description
4-Methyl-4-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a pyrrolidinone derivative, characterized by a five-membered lactam ring with a methyl and phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the oxidation of pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants such as Oxone . These methods are attractive due to their practicality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like Oxone and copper salts as promoters . Reaction conditions typically involve mild temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Major products formed from these reactions include pyrrolidine-2-carbaldehyde, carboxylic acids, and various N-substituted pyrrolidinone derivatives .
Scientific Research Applications
4-Methyl-4-phenylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest that the compound binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The versatility of the pyrrolidinone scaffold allows it to interact with various biological targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-4-phenylpyrrolidin-2-one include:
Pyrrolidine-2-one: A simpler derivative with similar structural features.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that enhance their reactivity.
Prolinol: A derivative with a hydroxyl group that provides different biological profiles.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the pyrrolidinone ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-4-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(7-10(13)12-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXOTRGSEUYRHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74499-07-3 |
Source
|
Record name | 4-methyl-4-phenylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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